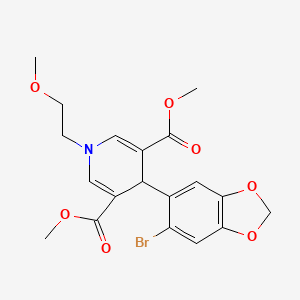
4-(2,4-dichlorophenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one
説明
4-(2,4-dichlorophenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one, also known as DCPIB, is a small molecule inhibitor that has been widely used in scientific research applications. DCPIB is a potent blocker of volume-regulated anion channels (VRACs), which are ion channels that play important roles in cell volume regulation, apoptosis, and migration.
作用機序
The mechanism of action of 4-(2,4-dichlorophenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one involves the direct inhibition of VRACs. VRACs are ion channels that are activated by cell swelling and play important roles in cell volume regulation. 4-(2,4-dichlorophenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one binds to VRACs and inhibits their activity, leading to the inhibition of cell volume regulation and other cellular processes that are regulated by VRACs.
Biochemical and Physiological Effects:
4-(2,4-dichlorophenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 4-(2,4-dichlorophenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one has been shown to inhibit cell proliferation, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy. In neurons, 4-(2,4-dichlorophenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one has been shown to protect against ischemic injury and reduce excitotoxicity. In muscle cells, 4-(2,4-dichlorophenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one has been shown to reduce muscle damage and improve muscle function.
実験室実験の利点と制限
4-(2,4-dichlorophenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one has several advantages for lab experiments. First, it is a potent and selective blocker of VRACs, which makes it a useful tool for studying the physiological and pathological roles of VRACs in different cell types. Second, it has been shown to have low toxicity and good solubility in water, which makes it easy to use in cell culture experiments. However, 4-(2,4-dichlorophenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one also has some limitations for lab experiments. First, it has a relatively short half-life in vivo, which limits its use in animal experiments. Second, it can also inhibit other ion channels, such as calcium-activated chloride channels, which may complicate the interpretation of the experimental results.
将来の方向性
There are several future directions for the use of 4-(2,4-dichlorophenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one in scientific research. First, 4-(2,4-dichlorophenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one can be used to study the physiological and pathological roles of VRACs in different cell types and tissues. Second, 4-(2,4-dichlorophenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one can be used as a tool to develop new therapies for cancer, ischemic injury, and muscle diseases. Third, 4-(2,4-dichlorophenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one can be used to study the structure and function of VRACs and other ion channels. Fourth, 4-(2,4-dichlorophenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one can be used in combination with other drugs or therapies to enhance their efficacy and reduce side effects.
Conclusion:
In conclusion, 4-(2,4-dichlorophenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one is a small molecule inhibitor that has been widely used in scientific research applications. 4-(2,4-dichlorophenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one is a potent blocker of VRACs and has been shown to have various biochemical and physiological effects in different cell types. 4-(2,4-dichlorophenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of 4-(2,4-dichlorophenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one in scientific research, including the study of VRACs in different cell types and tissues, the development of new therapies, and the study of ion channel structure and function.
科学的研究の応用
4-(2,4-dichlorophenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one has been widely used in scientific research applications due to its ability to block VRACs. VRACs are ion channels that are involved in various cellular processes, including cell volume regulation, apoptosis, and migration. 4-(2,4-dichlorophenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one has been shown to inhibit VRACs in different cell types, including cancer cells, neurons, and muscle cells. Therefore, 4-(2,4-dichlorophenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one has been used as a tool to study the physiological and pathological roles of VRACs in different cell types.
特性
IUPAC Name |
4-(2,4-dichlorophenyl)-2-(2-hydroxy-3-nitrophenyl)-1,3-oxazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O5/c17-8-4-5-9(11(18)6-8)12-7-14(21)25-16(19-12)10-2-1-3-13(15(10)22)20(23)24/h1-7,22H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXDBQWBMPVMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C2=NC(=CC(=O)O2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(diethylamino)propyl]-2-{4-[(4-ethoxyphenoxy)methyl]benzoyl}hydrazinecarbothioamide](/img/structure/B4745869.png)
![2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4745874.png)
![4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4745880.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(1-cyclopropylethyl)propanamide](/img/structure/B4745886.png)
![ethyl (2-amino-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B4745892.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4745896.png)

![6-methyl-N-[3-(4-morpholinyl)propyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4745906.png)


![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-N-methylethanesulfonamide](/img/structure/B4745928.png)


![2-[4-(1,1-dimethylpropyl)phenoxy]-N-phenylacetamide](/img/structure/B4745967.png)